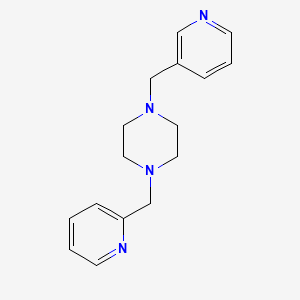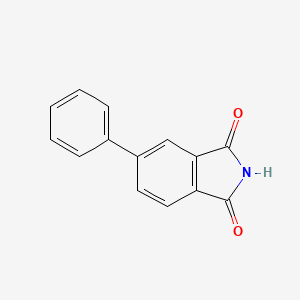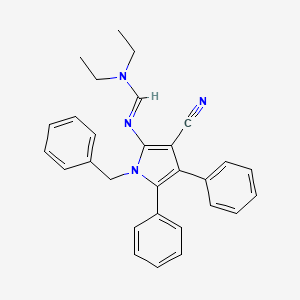
1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is a heterocyclic compound that features two pyridine rings attached to a piperazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine typically involves the reaction of pyridine derivatives with piperazine. One common method involves the use of pyridine-2-carbaldehyde and pyridine-3-carbaldehyde as starting materials. These aldehydes react with piperazine in the presence of a reducing agent such as sodium borohydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated pyridine rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine rings.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Pyridin-2-ylmethyl)piperazine: Lacks the additional pyridine ring at the 3-position.
4-(Pyridin-3-ylmethyl)piperazine: Lacks the pyridine ring at the 2-position.
1-(Pyridin-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine: Has a pyridine ring at the 4-position instead of the 3-position.
Uniqueness
1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is unique due to the presence of both pyridine rings at the 2- and 3-positions. This structural arrangement can lead to distinct electronic and steric properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H20N4 |
|---|---|
Molekulargewicht |
268.36 g/mol |
IUPAC-Name |
1-(pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C16H20N4/c1-2-7-18-16(5-1)14-20-10-8-19(9-11-20)13-15-4-3-6-17-12-15/h1-7,12H,8-11,13-14H2 |
InChI-Schlüssel |
ACPVWXZOGQPUMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-3-nitrobenzoate](/img/structure/B10879921.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10879929.png)

![2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10879934.png)
![3-[2-(2,4-Dichlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1-propanol](/img/structure/B10879936.png)
![2-[4-(Biphenyl-4-yloxy)-3-nitrophenyl]quinoxaline](/img/structure/B10879940.png)
![N-{3-methyl-1-oxo-1-[2-(thiophen-2-ylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B10879943.png)
![2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10879949.png)
![4-(1H-benzotriazol-1-yl)-5-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10879951.png)
![N-(4-{[4-(phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879958.png)

![12-(2-Furyl)-2-[(2-methylphenoxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10879969.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B10879970.png)

